Z-Pro-Arg-AMC HCl

描述

Conceptual Framework of Proteolytic Enzyme Activity Assessment

The measurement of proteolytic enzyme activity is fundamental to understanding a vast array of biological processes, from cellular signaling to disease progression. The core principle involves providing an enzyme with a specific substrate that, upon cleavage, generates a detectable signal. wikipedia.org The rate of signal generation is directly proportional to the enzyme's activity. pentapharm.com Methods for this assessment are diverse, ranging from colorimetric assays to more advanced techniques like mass spectrometry and fluorescence-based methods. acs.org Each method offers a unique balance of sensitivity, specificity, and throughput, tailored to different research needs.

Historical Development and Evolution of Fluorogenic Substrates in Biochemical Analysis

The use of synthetic substrates to measure enzyme activity has a history stretching back over a century. researchgate.net Early methods often relied on the measurement of physical changes or the quantification of cleavage products through colorimetric reactions. The advent of fluorogenic substrates marked a significant leap forward, offering substantially higher sensitivity. oup.com These substrates are engineered molecules comprising a peptide sequence recognized by a specific protease, linked to a fluorophore. biosynth.com Initially, the fluorescence of the attached group is quenched. bertin-bioreagent.com Enzymatic cleavage of the peptide bond liberates the fluorophore, resulting in a measurable increase in fluorescence. iris-biotech.deevitachem.com This approach allows for real-time, continuous monitoring of enzyme kinetics with high precision.

The Significance of 7-Amino-4-methylcoumarin (B1665955) (AMC) Conjugates as Enzyme Probes

Among the various fluorophores used, 7-Amino-4-methylcoumarin (AMC) has gained widespread adoption. bertin-bioreagent.comcaymanchem.com AMC itself is a blue-fluorescent dye. nih.gov When conjugated to a peptide via its amino group, its fluorescence is significantly quenched. bertin-bioreagent.comiris-biotech.de Upon enzymatic cleavage of the amide bond, the free AMC is released, and its fluorescence can be detected with excitation maxima around 340-360 nm and emission maxima between 440-460 nm. caymanchem.comcaymanchem.com This large Stokes shift and the distinct fluorescence signal of the liberated AMC make it an excellent reporter group for quantifying enzyme activity. iris-biotech.de The versatility of AMC allows for its conjugation to a wide variety of peptide sequences, creating specific probes for a diverse range of proteases. bertin-bioreagent.com

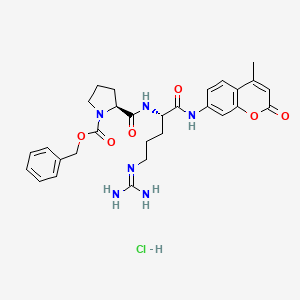

Overview of Z-Pro-Arg-AMC HCl as a Canonical Fluorogenic Substrate

This compound is a specific and well-characterized fluorogenic substrate. It consists of the tripeptide Proline-Arginine, which is N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally conjugated to 7-Amino-4-methylcoumarin (AMC). The hydrochloride salt form enhances its solubility and stability. glpbio.comchemicalbook.com This particular peptide sequence is recognized and cleaved by a specific subset of proteases, making it a valuable tool for studying their activity.

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O6.ClH/c1-18-15-25(36)41-24-16-20(11-12-21(18)24)33-26(37)22(9-5-13-32-28(30)31)34-27(38)23-10-6-14-35(23)29(39)40-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32);1H/t22-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDBGUXMZLZWOW-SJEIDVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-23-4 | |

| Record name | L-Argininamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biochemical Mechanisms and Specificity of Z Pro Arg Amc Hcl in Protease Assays

Elucidation of the Fluorogenic Reaction Mechanism Catalyzed by Proteases

The utility of Z-Pro-Arg-AMC HCl as a tool in biochemical assays is founded upon its fluorogenic nature. The compound consists of a dipeptide sequence, Proline-Arginine, which is N-terminally protected by a benzyloxycarbonyl (Z) group. The C-terminus of the peptide is linked via an amide bond to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). evitachem.com

In its intact state, the substrate is essentially non-fluorescent as the AMC group's fluorescent potential is quenched. The core of the detection method lies in a specific enzymatic reaction. pentapharm.com When a protease that recognizes the Pro-Arg sequence binds to the substrate, it catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the AMC molecule. evitachem.comchemimpex.com

This cleavage event liberates the free 7-amino-4-methylcoumarin. pentapharm.com Once released from the quenching effect of the peptide, the free AMC molecule exhibits strong fluorescence upon excitation. evitachem.com The emitted fluorescence can be quantitatively measured over time using a fluorometer, typically with excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-460 nm. pentapharm.comadipogen.comcaymanchem.com The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease under investigation. pentapharm.com This mechanism allows for the sensitive, real-time monitoring of enzymatic activity. chemimpex.com

Investigation of Substrate Specificity and Selectivity of this compound for Proteolytic Enzymes

Determinants of Peptide Recognition Sequence (Pro-Arg)

The specificity of a protease for its substrate is largely determined by the amino acid sequence of the substrate, particularly the residues at and around the cleavage site. In the standard nomenclature for protease substrates, the amino acid residues are numbered P1, P2, P3, etc., moving N-terminally from the scissile bond, and P1', P2', etc., moving C-terminally. peakproteins.com For this compound, Arginine (Arg) is in the P1 position and Proline (Pro) is in the P2 position.

The P1 residue is often the primary determinant of substrate specificity for many serine proteases. The presence of a basic amino acid like Arginine at the P1 position makes this compound a target for trypsin-like serine proteases, which have a preference for cleaving peptide bonds C-terminal to arginine or lysine (B10760008) residues. expasy.orgnih.gov Thrombin, a key enzyme in the coagulation cascade, preferentially cleaves at arginine in the P1 position. expasy.org Similarly, kallikreins and cathepsins are other classes of proteases known to recognize and cleave substrates with P1 arginine. medchemexpress.comglpbio.com

The P2 residue, in this case Proline, also plays a crucial role in determining selectivity. The rigid ring structure of proline can impose conformational constraints on the peptide backbone. This can either be favored or disfavored by the S2 binding pocket of a given protease, thus enhancing the substrate's selectivity for specific enzymes. For example, the Pro-Arg sequence is a known recognition motif for thrombin. researchgate.net The substrate Z-Gly-Pro-Arg-AMC is efficiently cleaved by thrombin and human kallikrein 10 (KLK10), indicating a favorable interaction with a proline residue at the P2 position for these enzymes. fishersci.comnih.gov

Enzymatic Cleavage Site Analysis and Kinetic Parameters

While specific kinetic data for this compound is not widely published, extensive data is available for the closely related and often interchangeably used substrate, Z-Gly-Pro-Arg-AMC HCl. This substrate shares the critical P2-P1 Pro-Arg sequence.

Kinetic Parameters for Z-Gly-Pro-Arg-AMC with Various Proteases

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ | fishersci.com |

| Kallikrein 10 (KLK10) | Not specified | Not specified | 2.08 x 10³ | nih.gov |

These values demonstrate the high efficiency with which an enzyme like thrombin can process a substrate containing the Pro-Arg motif.

Comparative Analysis of this compound with Other Fluorogenic Peptide Substrates

This compound belongs to a large family of fluorogenic peptide substrates used to assay a wide variety of proteases. A comparative analysis highlights the features that determine the utility of a given substrate for a specific application. The primary points of comparison are the peptide sequence, which dictates enzyme specificity, and the resulting kinetic parameters.

For instance, substrates can be designed to probe for subtle differences in the specificity of related enzymes. Substrates like Z-Arg-Arg-AMC are highly selective for cathepsin B, while Z-Phe-Arg-AMC is a broader substrate for several cathepsins and kallikrein. glpbio.comechelon-inc.com The difference in the P2 residue (Pro vs. Arg vs. Phe) significantly alters the enzyme selectivity.

Other thrombin substrates also offer a basis for comparison. Boc-Val-Pro-Arg-AMC is another sensitive fluorogenic substrate for thrombin, demonstrating that modifications at the P3 position (Val) are also well-tolerated and can be used to fine-tune substrate properties. adipogen.com In contrast, substrates for entirely different protease classes, such as the caspase-3 substrate Ac-DEVD-AMC, feature a completely different recognition sequence (-Asp-Glu-Val-Asp-) tailored to the specific requirements of the caspase active site. medchemexpress.com

Comparative Table of Selected Fluorogenic Substrates

| Substrate | Peptide Sequence (P4-P1) | Primary Target Enzyme(s) | Key Features | Source(s) |

|---|---|---|---|---|

| This compound | Z-Pro-Arg- | Thrombin | Substrate for thrombin-like proteases. | glpbio.com |

| Z-Gly-Pro-Arg-AMC | Z-Gly-Pro-Arg- | Thrombin, Cathepsin K, Granzyme A | Well-characterized substrate for thrombin. | fishersci.commedchemexpress.com |

| Boc-Val-Pro-Arg-AMC | Boc-Val-Pro-Arg- | Thrombin, Kallikreins | Sensitive substrate with high catalytic turnover for thrombin. | adipogen.com |

| Z-Arg-Arg-AMC | Z-Arg-Arg- | Cathepsin B | Selective for Cathepsin B due to the P2 Arginine. | medchemexpress.comechelon-inc.com |

| Z-Phe-Arg-AMC | Z-Phe-Arg- | Cathepsins, Kallikrein, Plasmin | Broad-spectrum substrate for various serine proteases. | glpbio.com |

| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp- | Caspase-3, Caspase-7 | Specific recognition sequence for initiator/executioner caspases. | medchemexpress.com |

This comparative analysis underscores that the selection of a fluorogenic substrate is a critical decision in experimental design, dictated by the specific protease of interest and the desired sensitivity and selectivity of the assay. The this compound substrate, with its Pro-Arg recognition motif, remains a valuable and specific tool for investigating the activity of thrombin and other related proteases.

Methodological Frameworks for Utilizing Z Pro Arg Amc Hcl in Enzyme Research

Optimization of Fluorometric Assay Conditions for Z-Pro-Arg-AMC HCl

The accuracy and reliability of kinetic data derived from enzymatic assays using this compound are critically dependent on the optimization of several experimental parameters. These include the composition of the reaction buffer, pH, temperature, ionic strength, and the concentrations of both the substrate and the enzyme.

Reaction Buffer Systems and pH Profiles

The choice of reaction buffer and its pH are paramount for ensuring optimal enzyme activity and stability. Different proteases exhibit distinct pH optima for their catalytic activity. For instance, many serine proteases, such as trypsin and thrombin, typically display maximal activity in slightly alkaline conditions. nih.govnih.gov Conversely, cysteine proteases like cathepsins often function optimally in more acidic environments. nih.gov

A variety of buffer systems can be employed for assays involving this compound. Common choices include Tris-HCl, sodium phosphate (B84403), and citrate (B86180) phosphate buffers. nih.govnih.govacs.org The selection of the buffer should be guided by the specific enzyme under investigation and its known pH-activity profile. For example, in studies of Leishmania oligopeptidase B, a panel of buffers including citrate phosphate (pH 3.0–7.0), sodium phosphate (pH 6.5–8.0), Tris-HCl (pH 7.5–9.0), and glycine-NaOH (pH 8.5–10.5) has been used to determine the optimal pH for the hydrolysis of a similar substrate, Z-Pro-Arg-AMC. nih.gov Research on cathepsin B has utilized citrate phosphate buffer at pH 4.6 and Tris-HCl at pH 7.2 to assess its activity at different pH values. acs.org

The determination of the optimal pH is a critical step in assay development. This is typically achieved by measuring the enzyme activity across a broad pH range, as illustrated in the hypothetical data below for two different proteases.

Table 1: Illustrative pH Optima for Protease Activity with this compound

| pH | Protease A (e.g., a Serine Protease) Relative Activity (%) | Protease B (e.g., a Cysteine Protease) Relative Activity (%) |

|---|---|---|

| 4.0 | 15 | 70 |

| 5.0 | 30 | 95 |

| 6.0 | 60 | 100 |

| 7.0 | 90 | 80 |

| 8.0 | 100 | 50 |

| 9.0 | 95 | 20 |

| 10.0 | 70 | 5 |

Temperature and Ionic Strength Considerations

Temperature significantly influences the rate of enzymatic reactions. For most enzymes, activity increases with temperature up to an optimum, beyond which the enzyme begins to denature, leading to a rapid loss of activity. d-nb.infofrontiersin.org The optimal temperature for a given enzyme should be determined experimentally by incubating the reaction at various temperatures and measuring the initial reaction rates. openbiochemistryjournal.com For instance, studies on digestive enzymes in fish have assessed activity over a range of 10°C to 80°C to identify the optimal temperature. frontiersin.org It is also crucial to consider the thermal stability of the enzyme, which can be evaluated by pre-incubating the enzyme at different temperatures for various durations before the assay. frontiersin.orgopenbiochemistryjournal.com

Ionic strength, typically modulated by the concentration of salts like sodium chloride (NaCl) in the assay buffer, can also have a profound effect on enzyme activity. The influence of ionic strength is enzyme-dependent. For some enzymes, increasing ionic strength can enhance activity, while for others it can be inhibitory. For example, the activity of crude proteinase extracts from Indian anchovy was found to decrease with increasing NaCl concentration. Therefore, it is essential to investigate the effect of ionic strength on the specific enzyme-substrate system. A typical approach involves measuring enzyme activity at different salt concentrations while keeping other parameters constant.

Table 2: Hypothetical Effect of Temperature and Ionic Strength on Enzyme Activity

| Temperature (°C) | Relative Activity (%) | NaCl Concentration (mM) | Relative Activity (%) |

|---|---|---|---|

| 20 | 55 | 0 | 100 |

| 25 | 70 | 50 | 95 |

| 30 | 85 | 100 | 88 |

| 37 | 100 | 150 | 80 |

| 45 | 80 | 200 | 70 |

| 55 | 50 | 250 | 60 |

Substrate Concentration and Enzyme Kinetics Determination

To accurately determine the kinetic parameters of an enzyme, namely the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), it is necessary to measure the initial reaction rates at various concentrations of this compound. patsnap.compatsnap.com The substrate concentration should span a range that is both well below and well above the expected Kₘ value. patsnap.com

The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. patsnap.com A lower Kₘ value signifies a higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com These parameters are typically determined by fitting the experimental data to the Michaelis-Menten equation, often using linearization methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]). patsnap.comyoutube.com

For example, kinetic data for thrombin hydrolyzing a similar substrate, Z-Gly-Pro-Arg-AMC, revealed a Kₘ of 21.7 µM and a kcat (turnover number) of 18.6 s⁻¹. fishersci.combachem.com Another substrate, Boc-Val-Pro-Arg-AMC, was found to be a sensitive substrate for α-thrombin with a Kₘ of 21 µM and a kcat of 109 s⁻¹. adipogen.com

Table 3: Kinetic Parameters for this compound with Different Proteases (Illustrative Data)

| Enzyme | Kₘ (µM) | Vₘₐₓ (RFU/min) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Thrombin | 25 | 15000 | 20 | 8.0 x 10⁵ |

| Cathepsin K | 15 | 12000 | 15 | 1.0 x 10⁶ |

| Kallikrein | 30 | 18000 | 25 | 8.3 x 10⁵ |

Instrumentation and Detection Technologies for this compound Assays

The detection of the fluorescent product, AMC, released upon the enzymatic cleavage of this compound requires specialized instrumentation capable of measuring fluorescence intensity accurately and sensitively.

Spectrofluorometer-Based Measurements

A spectrofluorometer is the standard instrument for conducting detailed kinetic studies with fluorogenic substrates. This instrument allows for precise control over the excitation and emission wavelengths. For AMC, the optimal excitation wavelength is typically in the range of 360-380 nm, and the emission is measured at around 440-460 nm. adipogen.comcaymanchem.comechelon-inc.com A key advantage of a spectrofluorometer is its ability to perform spectral scans to determine the optimal excitation and emission wavelengths for a given fluorophore in a specific buffer system, ensuring maximum sensitivity. nih.gov For kinetic measurements, the spectrofluorometer is set to monitor the increase in fluorescence intensity over time at the predetermined optimal wavelengths. sigmaaldrich.com

Microplate Reader Applications for High-Throughput Analysis

For screening large numbers of samples, such as in drug discovery for identifying enzyme inhibitors, microplate readers with fluorescence detection capabilities are indispensable. nih.gov These instruments can simultaneously measure fluorescence in multiple wells of a microplate (e.g., 96- or 384-well plates), significantly increasing throughput and reducing the amount of reagents and time required per assay. labmark.euresearchgate.net

Modern microplate readers offer high sensitivity and are compatible with a wide range of assay formats. bmglabtech.com When using a microplate reader for this compound assays, it is crucial to select the appropriate filters or use a monochromator-based system set to the excitation and emission wavelengths of AMC (typically around 380 nm and 460 nm, respectively). nih.govpubcompare.ai The data from a microplate reader can be used to determine initial reaction rates and to calculate parameters like IC₅₀ values for inhibitors. The use of automated liquid handlers in conjunction with microplate readers can further enhance the efficiency and reproducibility of high-throughput screening campaigns. rsc.org

Table 4: Comparison of Instrumentation for this compound Assays

| Feature | Spectrofluorometer | Microplate Reader |

|---|---|---|

| Primary Use | Detailed kinetic studies, assay development | High-throughput screening, inhibitor profiling |

| Sample Format | Single cuvette | Multi-well plates (96, 384, etc.) |

| Throughput | Low | High |

| Wavelength Selection | Monochromators (high flexibility) | Filters or monochromators |

| Sensitivity | Very high | High |

| Key Advantage | Precise control and spectral scanning capabilities | High speed and automation compatibility |

Data Acquisition, Processing, and Quantitative Analysis in this compound-Based Experiments

The accurate quantification of enzyme activity using the fluorogenic substrate this compound hinges on meticulous data acquisition, processing, and analysis. This process involves the conversion of raw fluorescence signals into meaningful enzymatic units through calibration with a standard curve and subsequent calculations.

Fluorescence Signal Calibration and Standard Curves

The fundamental principle of this assay is that enzymatic cleavage of the non-fluorescent this compound substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. caymanchem.comevitachem.com The increase in fluorescence intensity is directly proportional to the amount of AMC produced and, consequently, to the enzyme's activity. colostate.edurndsystems.com To establish this relationship quantitatively, a standard curve using known concentrations of free AMC is essential. pubcompare.aiumn.edu

The process begins with the preparation of a series of AMC solutions of known concentrations. assaygenie.com A stock solution of AMC is serially diluted to generate a range of concentrations that are expected to encompass the concentrations of AMC produced during the enzymatic reaction. assaygenie.comwindows.net These standards, along with a blank control containing only the assay buffer, are dispensed into a microplate. umn.edu The fluorescence of each standard is then measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for AMC, typically around 340-380 nm for excitation and 440-460 nm for emission. caymanchem.comadipogen.com

The raw fluorescence units (RFU) obtained from the standards are plotted against their corresponding AMC concentrations. This plot should yield a linear relationship, and a linear regression analysis is performed to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept. oup.com This standard curve serves as a calibration tool to convert the fluorescence signals from the enzymatic reactions into the molar amount of product formed. nih.gov It is crucial to subtract the background fluorescence reading from the blank control from all sample readings to correct for any intrinsic fluorescence of the assay components. pubcompare.ai

Below is an interactive data table illustrating typical data used to generate an AMC standard curve.

Table 1: Example Data for AMC Standard Curve Generation

| AMC Concentration (µM) | Raw Fluorescence Units (RFU) |

| 0 | 50 |

| 2.5 | 550 |

| 5 | 1050 |

| 10 | 2050 |

| 15 | 3050 |

| 20 | 4050 |

Calculation of Enzyme Activity Units and Specific Activity

Once the enzymatic reaction is complete, the fluorescence intensity of each sample is measured. The background-corrected fluorescence reading for each sample is then used to determine the concentration of AMC produced by interpolating from the AMC standard curve. assaygenie.com

Enzyme Activity Units:

Enzyme activity is typically expressed in units that define the amount of substrate converted to product per unit of time. One common unit is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions (U). assaygenie.com

The calculation of enzyme activity involves the following steps:

Determine the amount of AMC produced: Using the linear equation from the standard curve, the concentration of AMC in the reaction well is calculated from the measured RFU.

Calculate the rate of reaction: The amount of AMC produced is then divided by the reaction time to determine the rate of the reaction (e.g., in µmol/min or pmol/min).

Define the enzyme unit: One unit of enzyme activity is defined as the amount of enzyme that liberates a specific amount of AMC per minute at a given temperature. nih.gov

The formula for calculating enzyme activity is as follows:

Enzyme Activity (U/mL) = (Amount of AMC produced (µmol) / (Reaction time (min) x Volume of enzyme sample (mL)))

Specific Activity:

Specific activity is a more refined measure of enzyme purity and is defined as the units of enzyme activity per milligram of total protein (U/mg). This value is crucial for comparing the purity of different enzyme preparations.

The calculation for specific activity is:

Specific Activity (U/mg) = (Enzyme Activity (U/mL) / Protein concentration (mg/mL))

To determine the protein concentration in the sample, standard methods such as the Bradford or BCA protein assay are employed.

An illustrative example of an enzyme activity calculation is provided in the interactive data table below.

Table 2: Example Calculation of Enzyme Activity and Specific Activity

| Parameter | Value | Unit |

| Raw Fluorescence (Sample) | 1550 | RFU |

| Raw Fluorescence (Blank) | 50 | RFU |

| Net Fluorescence | 1500 | RFU |

| AMC Produced (from Standard Curve) | 7.5 | µM |

| Reaction Volume | 0.2 | mL |

| Reaction Time | 10 | min |

| Enzyme Sample Volume | 0.01 | mL |

| Protein Concentration | 2 | mg/mL |

| Enzyme Activity | 0.15 | U/mL |

| Specific Activity | 0.075 | U/mg |

By following these methodological frameworks for data acquisition, processing, and quantitative analysis, researchers can reliably determine the activity of enzymes using the this compound substrate, enabling detailed kinetic studies and the characterization of enzyme function.

Applications of Z Pro Arg Amc Hcl in the Characterization of Proteolytic Enzymes

Profiling of Diverse Protease Families and Their Isoforms

Z-Pro-Arg-AMC HCl has been utilized in the specific profiling of various protease families, enabling researchers to distinguish between different classes and isoforms based on their substrate specificity.

While not always the primary substrate, Z-Pro-Arg-AMC has been employed in the characterization of cysteine proteases, particularly those from parasites. In studies of the liver fluke Fasciola hepatica, the substrate Z-Pro-Arg-AMC was shown to be cleaved by cathepsin L and B isoforms. For instance, FhCB2, a cathepsin B-like enzyme from this parasite, exhibited a preference for Z-Pro-Arg-AMC. Similarly, another study on F. hepatica cathepsins L1 (FhCL1) and L2 (FhCL2) used the closely related substrate Z-Pro-Arg-NHMec to determine substrate affinity, demonstrating its utility in probing the S2 subsite specificity of these enzymes. researchgate.net

In a study characterizing the cathepsin B from the nematode Trichostrongylus zimbabwensis (TzCATB), Z-Pro-Arg-AMC was one of the substrates tested to determine the enzyme's hydrolytic preferences. Although TzCATB showed higher activity against other substrates like Z-Arg-Arg-AMC, its ability to hydrolyze Z-Pro-Arg-AMC was part of its characterization profile. ukzn.ac.za

This compound is recognized as a substrate for thrombin and thrombin-like serine proteases. Research on the blood coagulation cascade has utilized Z-Pro-Arg-AMC to study the catalytic mechanism of thrombin. nih.gov The hydrolysis of this substrate by thrombin has been analyzed in detail, providing insights into the proton transfer and solvent rearrangement that occur during catalysis. nih.gov In comparative studies of peptidase activities in parasite extracts, Z-Pro-Arg-AMC was specifically designated as a substrate for "thrombin-like" activity, distinguishing it from substrates for other serine proteases like trypsin-like or chymotrypsin-like enzymes. cambridge.org

A key application of Z-Pro-Arg-AMC is in mechanistic studies to differentiate between protease classes in complex biological samples. In extracts from the parasite Leishmania donovani, a high level of protease activity was detected using Z-Pro-Arg-AMC. Mechanistic studies using class-specific inhibitors revealed that this activity was attributable to a serine protease, not a cysteine protease. The activity was inhibited by the serine protease inhibitor PEFABLOC but was resistant to the cysteine protease inhibitor E-64. This differential inhibition in assays containing Z-Pro-Arg-AMC allowed for the correct classification of the responsible enzyme, which was later identified as oligopeptidase B.

Further mechanistic insights can be gained from analyzing the hydrolysis of Z-Pro-Arg-AMC under different conditions. For example, studies on thrombin's hydrolysis of this substrate have provided information on the role of proton bridging and solvent reorganization in the catalytic process, contributing to a deeper understanding of the enzyme's function. nih.gov

Serine Proteases (e.g., Thrombin, Urokinase)

Enzymatic Activity Assessment in Complex Biological Matrices

The sensitivity of fluorogenic substrates like this compound makes them particularly suitable for measuring enzyme activity in complex biological mixtures where protease concentrations may be low.

Z-Pro-Arg-AMC has proven effective for quantifying protease activity in parasite lysates and human plasma. In research on Leishmania donovani, the substrate was used to detect and purify a specific serine protease directly from the parasite lysate. The activity towards Z-Pro-Arg-AMC was monitored across chromatographic fractions to isolate the enzyme of interest.

In another example, the activity of the Fasciola hepatica cathepsin L3 (FhCL3) was measured using Z-Pro-Arg-AMC in the presence of human platelet-poor plasma. researchgate.net These experiments demonstrated that plasma components could inhibit the enzyme's activity. researchgate.net Furthermore, a patent has described the use of Z-Pro-Arg-AMC as part of a panel of probes to detect differential protease activity in human plasma samples for the potential diagnosis of diseases like non-alcoholic steatohepatitis (NASH). google.com

The application of Z-Pro-Arg-AMC extends to the analysis of extracts from whole organisms or specific tissues. In a comparative study of parasitic schistosomes, cercarial extracts (CE) from Trichobilharzia regenti and Schistosoma mansoni were assayed with a panel of fluorogenic substrates. cambridge.org Z-Pro-Arg-AMC was used to measure thrombin-like peptidase activity in these whole-organism extracts, allowing for a comparison of the enzymatic profiles of the two different parasite species. cambridge.org The data below shows the measured activity in the cercarial extracts of both parasites.

Table 1: Proteolytic Activity in Parasite Cercarial Extracts using Z-Pro-Arg-AMC Activity measured at pH 10 in 0.1 M glycine (B1666218) buffer. Data sourced from a comparative study of peptidase activities. cambridge.org

| Parasite Species | Substrate | Activity (nmoles AMC/min/mg protein) |

| Trichobilharzia regenti | Z-Pro-Arg-AMC | ~0.2 |

| Schistosoma mansoni | Z-Pro-Arg-AMC | ~0.1 |

Quantification in Biofluids and Secreted Proteomes

The measurement of specific protease activity in biofluids such as plasma, saliva, or cell culture supernatants (secreted proteomes) is crucial for diagnostics, disease monitoring, and understanding physiological processes. This compound serves as a specific substrate for certain proteases, enabling their quantification in these complex mixtures.

One prominent application is in the field of hemostasis for the measurement of thrombin generation in blood plasma. google.com Thrombin is a key serine protease in the coagulation cascade, and its activity levels are indicative of the blood's clotting potential. Assays employing this compound can be used to monitor the time-course of thrombin activity, providing insights into hyper- or hypocoagulability states. google.comevitachem.com The substrate is particularly suitable for such measurements due to its specificity and the high sensitivity of the fluorescent signal generated upon cleavage. google.com

Furthermore, Z-Pro-Arg-AMC has been identified as a useful probe in broader screening panels for detecting protease activity in various biofluids for diagnostic purposes. google.com The detection of aberrant protease activity can serve as a biomarker for various conditions. The use of a specific substrate like Z-Pro-Arg-AMC allows for the targeted assessment of certain protease activities within a complex sample. google.com

| Application Area | Biofluid | Target Enzyme (Example) | Significance | Reference |

| Hemostasis Research | Plasma | Thrombin | Measurement of thrombin generation to assess clotting function. | google.com |

| Disease Diagnostics | Various Biofluids | Disease-associated proteases | Screening for aberrant protease activity as disease biomarkers. | google.com |

This table summarizes the application of this compound for quantifying enzyme activity in biofluids.

Investigation of Enzyme Activity in Recombinant Protein Expression Systems

Recombinant protein technology is fundamental to producing purified enzymes for structural and functional studies. Once a protease is expressed and purified, its enzymatic properties must be thoroughly characterized. This compound is utilized in this context to determine the substrate specificity and activity of these recombinant enzymes.

In a study investigating the virulence-associated peptidases of the parasite Fasciola hepatica, several recombinant cathepsin-like cysteine peptidases were expressed and characterized. mdpi.com A panel of fluorogenic substrates, including Z-Pro-Arg-AMC, was used to probe the substrate specificity of these enzymes. The ability of the different recombinant peptidases to hydrolyze Z-Pro-Arg-AMC was assessed to understand their functional profiles. mdpi.com

The findings from such studies help to elucidate the biological roles of these enzymes. For instance, the ability of a particular recombinant peptidase to cleave a substrate like Z-Pro-Arg-AMC can suggest a preference for cleaving target proteins after an arginine residue that is preceded by a proline, a common motif in proteins like collagen.

| Recombinant Enzyme | Organism | Substrate Tested | Observed Activity | Reference |

| Cathepsin L3 (FhCL3) | Fasciola hepatica | Z-Pro-Arg-AMC | Cleavage Observed | mdpi.com |

| Cathepsin B1 (FhCB1) | Fasciola hepatica | Z-Pro-Arg-AMC | Not Reported/Inefficient | mdpi.com |

| Cathepsin B2 (FhCB2) | Fasciola hepatica | Z-Pro-Arg-AMC | Not Reported/Inefficient | mdpi.com |

| Cathepsin B3 (FhCB3) | Fasciola hepatica | Z-Pro-Arg-AMC | Not Reported/Inefficient | mdpi.com |

This table presents findings from a study where Z-Pro-Arg-AMC was used to characterize the activity of different recombinant peptidases from F. hepatica. mdpi.com

Translational and Biomedical Research Implications of Z Pro Arg Amc Hcl

Contribution to Drug Discovery and Development Initiatives

Fluorogenic substrates with a Pro-Arg sequence are valuable assets in the pharmaceutical industry, contributing significantly to the discovery and development of new therapeutic agents that target proteases.

Identification and Characterization of Protease Inhibitors

The fundamental application of a substrate like Z-Pro-Arg-AMC HCl in drug discovery is in the identification of enzyme inhibitors. The principle is straightforward: in the presence of an active protease, the substrate is cleaved, and fluorescence increases over time. If a compound inhibits the protease, the rate of cleavage decreases or stops, resulting in a diminished fluorescent signal. This allows researchers to quantify the potency of an inhibitor, typically by determining its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This methodology is a cornerstone of modern drug discovery. For instance, the discovery of inhibitors for M1 aminopeptidases, a family of enzymes implicated in various diseases, relies heavily on such assays. frontiersin.org Similarly, research efforts to find new inhibitors for prolyl-specific peptidases, which are therapeutic targets for fibrogenic disorders and type 2 diabetes, utilize this screening principle. nih.gov The search for inhibitors of activated protein C (APC) for potential use in hemophilia therapy also employs these techniques to identify potent and selective molecules. benthamdirect.com

Screening for Enzyme Modulators in Therapeutic Pipelines

The suitability of fluorogenic AMC-based substrates for automation makes them ideal for high-throughput screening (HTS). HTS allows for the rapid testing of vast libraries, often containing hundreds of thousands of small molecules, to identify "hits"—compounds that modulate the activity of a target protease. nih.gov These hits can then be optimized through medicinal chemistry to become lead compounds in a therapeutic pipeline.

The development of novel inhibitors for aminopeptidases, which are targets in cancer and infectious diseases, often begins with HTS campaigns using fluorogenic substrates. nih.govmonash.edu These screens can identify novel chemical scaffolds that are more potent and selective than existing drugs. monash.edu The quest for modulators of insulin-regulated aminopeptidase (B13392206) (IRAP), a target for memory disorders and neurodegenerative diseases, also benefits from screening approaches that use fluorogenic substrates to identify initial leads. frontiersin.org

Validation of Protease Targets in Disease Models

Once a potential therapeutic inhibitor is identified, it is crucial to validate that it engages its intended protease target in a complex biological environment, such as in living cells, tissues, or whole organisms. Fluorogenic substrates are used to confirm that the activity of the target protease is reduced after treatment with the inhibitor.

A compelling example is the use of the related substrate, Pyr-Pro-Arg-AMC, to measure the activity of activated protein C (APC) in the brain. researchgate.netmdpi.com Researchers have developed highly sensitive assays using this substrate to detect APC activity in brain tissue and cerebrospinal fluid (CSF). researchgate.netnih.gov These assays have been used to show that APC activity increases following traumatic brain injury, validating APC as a dynamic player in the brain's response to injury and as a viable target for therapeutic intervention. mdpi.com This demonstrates how these substrates help bridge the gap between in vitro findings and in vivo relevance.

Exploration of Protease Dysregulation in Pathophysiological Processes

The ability to accurately measure protease activity provides a window into the molecular underpinnings of disease. Dysregulation of proteases is a hallmark of many pathological conditions, including cancer and neurodegenerative disorders.

Role in Cancer Biology and Tumor Progression

Proteases are deeply involved in cancer, influencing everything from tumor growth and angiogenesis to invasion and metastasis. nih.gov Measuring the activity of specific proteases in patient samples can, therefore, have significant diagnostic and prognostic value.

A study investigating urinary biomarkers for bladder cancer utilized the substrate Pro-Arg-AMC to measure the activity of Cathepsin C (CTSC). nih.govresearchgate.net The researchers developed specific assays to quantify the activity of a panel of aminopeptidases in urine samples from bladder cancer patients and healthy controls. nih.gov They found that the activity levels of certain proteases were consistently altered in the cancer samples, suggesting their potential as a non-invasive diagnostic tool. researchgate.net By combining the activity measurements of two proteases, they were able to construct a binary classifier with high accuracy for detecting bladder cancer. researchgate.net

| Target Enzyme | Substrate | Key Finding | Potential Implication |

|---|---|---|---|

| Cathepsin C (CTSC) | Pro-Arg-AMC | Altered enzymatic activity levels in urine of bladder cancer patients compared to controls. nih.govresearchgate.net | Urinary CTSC activity could serve as a component of a non-invasive biomarker panel for bladder cancer detection. nih.gov |

Involvement in Neurodegenerative Disorders and Neuropathology

Neuroinflammation and neurodegeneration are complex processes involving a delicate balance of protective and destructive factors, including proteases. researchgate.net Activated protein C (APC) is a serine protease known to have potent neuroprotective effects, while its activating enzyme, thrombin, can be neurodegenerative. nih.gov The ability to measure the activity of these proteases in the central nervous system is critical for understanding their role in neurological diseases.

Using the fluorogenic substrate Pyr-Pro-Arg-AMC , scientists have developed sensitive methods to measure APC activity in the low concentrations found in the brain and cerebrospinal fluid (CSF). mdpi.comnih.govresearchgate.net Studies have shown that APC activity is significantly elevated in the CSF of patients with central nervous system infections, indicating its involvement in neuro-inflammatory processes. researchgate.netnih.gov Furthermore, a modified, neuroprotective version of APC, known as 3K3A-APC, is in clinical development for ischemic stroke and shows preclinical promise for Alzheimer's disease, highlighting the therapeutic potential of modulating this pathway. alzdiscovery.orgashpublications.org The assays using Pyr-Pro-Arg-AMC are vital for monitoring the activity of this pathway in disease models and patient samples. mdpi.commdpi.com

| Target Enzyme | Substrate | Key Research Finding | Biomedical Implication |

|---|---|---|---|

| Activated Protein C (APC) | Pyr-Pro-Arg-AMC | APC activity is detectable and elevated in the CSF of patients with CNS infections and increases in brain tissue after traumatic injury. mdpi.comnih.gov | Provides a method to study the role of the neuroprotective APC pathway in neuroinflammatory and neurodegenerative disorders like stroke and Alzheimer's disease. researchgate.netalzdiscovery.org |

Impact on Inflammatory Responses and Immune System Regulation

The immune system's response to stimuli like pathogens or tissue damage is a tightly regulated process known as inflammation. nih.gov Proteases are key players in this cascade, capable of processing and activating pro-inflammatory mediators. uantwerpen.be this compound serves as a substrate for several proteases implicated in inflammation, allowing researchers to investigate their activity and regulatory roles.

Key proteases involved in inflammation that can be assayed using arginine-specific substrates include:

Kallikreins: Plasma kallikrein is a serine protease that regulates blood pressure and activates inflammation by releasing bradykinin (B550075) and kallidin (B13266) from their precursors. echelon-inc.com Fluorogenic substrates are fundamental in measuring kallikrein activity to understand its contribution to inflammatory conditions.

Cathepsins: These are lysosomal proteases that, when released from cells, participate in various physiological and pathological processes, including immune responses. smw.ch Cathepsin B, for example, can be measured using similar arginine-based substrates like Z-Arg-Arg-AMC. pubcompare.aiopnme.com Cathepsins are involved in the processing of antigens for presentation by the major histocompatibility complex (MHC), a cornerstone of the adaptive immune response, and have been linked to the regulation of apoptosis in inflammatory cells. smw.chnih.gov

Thrombin: While primarily known for its role in blood coagulation, thrombin also has significant pro-inflammatory functions. It can be assayed using substrates like Boc-Val-Pro-Arg-AMC. adipogen.com

By quantifying the activity of these enzymes, researchers can gain insights into the molecular mechanisms driving inflammatory diseases. The use of this compound and related compounds helps to delineate the proteolytic pathways that govern the activation and recruitment of immune cells and the production of inflammatory cytokines. nih.govthermofisher.com

Table 1: Proteases in Inflammation Studied with Arginine-Specific Fluorogenic Substrates

| Protease | Class | Role in Inflammation & Immunity | Relevant Substrate(s) |

|---|---|---|---|

| Plasma Kallikrein | Serine Protease | Releases kinins (bradykinin), which are potent inflammatory mediators. echelon-inc.com | Z-Phe-Arg-AMC echelon-inc.com |

| Cathepsin B | Cysteine Protease | Involved in antigen processing, apoptosis of immune cells, and can activate other pro-inflammatory molecules. smw.chopnme.com | Z-Arg-Arg-AMC pubcompare.aiopnme.com |

| Cathepsin L | Cysteine Protease | Plays a role in antigen presentation and processing of prohormones. ucsd.edu | Z-Phe-Arg-AMC ucsd.edu |

| Thrombin | Serine Protease | Contributes to inflammation through receptor activation on platelets and endothelial cells, in addition to its coagulation function. | Boc-Val-Pro-Arg-AMC adipogen.com |

Relevance in Infectious Disease Pathogenesis

Many pathogenic microorganisms, including bacteria and parasites, secrete proteases as key virulence factors. mdpi.com These enzymes can degrade host tissue, helping the pathogen to spread, and can cleave components of the host immune system, allowing the pathogen to evade detection and destruction. mdpi.comfrontiersin.org this compound is particularly relevant for studying pathogens that produce arginine-specific proteases.

Porphyromonas gingivalis : This bacterium is a primary agent in chronic periodontitis. It produces potent cysteine proteases called gingipains, which are specific for arginine (Rgps) or lysine (B10760008) (Kgp) residues. frontiersin.org Rgps are major virulence factors that degrade a wide range of host proteins, including immunoglobulins and components of the complement system, thereby dysregulating the host's immune response. frontiersin.orgnih.gov The activity of these crucial virulence factors can be assayed using arginine-specific substrates to understand their role in the progression of periodontal disease. cabidigitallibrary.org

Leishmania donovani : This protozoan parasite is the causative agent of visceral leishmaniasis. It expresses a serine protease, Oligopeptidase B (OPB), which can be detected using Z-Pro-Arg-AMC. nih.gov Research has shown that this enzyme is involved in the parasite's life cycle and its ability to evade the host immune system, making it essential for full virulence. nih.gov

Entamoeba histolytica : The causative agent of amebiasis, this parasite produces cysteine proteases that are critical for its virulence. Studies have demonstrated that interaction with certain bacteria can increase the proteolytic activity of E. histolytica, enhancing its ability to destroy host cells. This increased activity was measured using substrates like Z-Arg-Arg-pNA and Z-Val-Val-Arg-AMC, highlighting how co-infection can exacerbate disease. asm.org

The ability to quantify the activity of these pathogen-derived proteases with substrates like this compound allows researchers to screen for potential inhibitors that could serve as novel antimicrobial or anti-parasitic drugs.

Table 2: Pathogen-Derived Proteases and Their Study Using Arginine-Specific Substrates

| Pathogen | Disease | Protease(s) | Role in Pathogenesis | Substrate Example for Assay |

|---|---|---|---|---|

| Porphyromonas gingivalis | Periodontitis | Arginine-specific gingipains (Rgps) | Degradation of host immune proteins, tissue destruction. frontiersin.orgnih.gov | Arginine-specific substrates cabidigitallibrary.org |

| Leishmania donovani | Leishmaniasis | Oligopeptidase B (OPB) | Immune evasion, required for full virulence. nih.gov | Z-Pro-Arg-AMC nih.gov |

| Trypanosoma cruzi | Chagas Disease | Cysteine Proteases (e.g., Cruzain) | Host protein degradation, parasite proliferation. tandfonline.com | Z-Phe-Arg-AMC tandfonline.com |

| Entamoeba histolytica | Amebiasis | Cysteine Proteases (e.g., EhCP-A1/5) | Destruction of host tissue, increased virulence upon co-infection. asm.org | Z-Arg-Arg-pNA asm.org |

Application in Food Science and Industrial Biotechnology (e.g., Cheese Ripening)

In food science, particularly in the dairy industry, proteolysis is a fundamental biochemical process that defines the texture and flavor of many products, most notably cheese. researchgate.netcheesescience.org The ripening of cheese is a complex process where milk proteins, primarily caseins, are broken down into smaller peptides and free amino acids by a variety of enzymes. cheesescience.org These enzymes originate from the milk itself (e.g., plasmin), the coagulant used (e.g., chymosin), and the diverse microflora, including starter and non-starter bacteria and yeasts. cheesescience.orgasm.org

Controlling and understanding proteolysis is crucial for ensuring consistent product quality and developing characteristic flavors. Fluorogenic substrates provide a highly sensitive and specific method for monitoring the activity of key proteolytic enzymes during ripening. researchgate.netasm.org While direct citations for this compound in cheese ripening are not prominent, the principle of using specific peptide substrates to measure protease activity is well-established.

For instance, different bacterial species used as starter or adjunct cultures in cheese making possess unique peptidase systems. Some Lactobacillus species, for example, have X-prolyl-dipeptidyl aminopeptidases that can cleave Pro-p-nitroanilide substrates. researchgate.net The application of a substrate like this compound would be valuable for quantifying the activity of specific trypsin-like or arginine-specific peptidases contributed by the cheese microbiota. This information is critical for:

Starter Culture Selection: Selecting bacterial strains with a desired proteolytic profile to achieve specific textural and flavor characteristics.

Process Optimization: Monitoring enzymatic activity in real-time to better control the ripening environment (e.g., temperature, humidity) and duration. researchgate.net

Quality Control: Detecting undesirable enzymatic activities that could lead to defects in the final product, such as bitterness or off-flavors. researchgate.net

Understanding Microbial Ecology: Investigating the complex interactions within the cheese surface flora, where yeasts and bacteria compete and cooperate, influencing pH and producing compounds that affect enzymatic processes. asm.orgmdpi.com

The development of methods using fluorogenic substrates has enabled more rapid and precise analysis of enzyme activities compared to traditional, more time-consuming techniques. researchgate.net This allows for a deeper understanding of the intricate biochemical events that transform milk curd into a mature cheese.

Advanced Research Directions and Future Prospects for Z Pro Arg Amc Hcl

Design and Synthesis of Modified Z-Pro-Arg-AMC HCl Derivatives with Enhanced Properties

The development of modified versions of this compound is a key area of research, aiming to overcome the limitations of the parent compound and expand its utility.

Improved Specificity and Sensitivity

A significant challenge in protease research is the overlapping substrate specificities among different proteases. To address this, researchers are designing and synthesizing derivatives of this compound with altered peptide sequences. The goal is to create substrates that are more selectively cleaved by a specific protease, thereby minimizing off-target signals and increasing the accuracy of activity assays. This can involve the incorporation of unnatural amino acids or other chemical modifications to fine-tune the interaction between the substrate and the target enzyme. researchgate.net

Furthermore, efforts are underway to enhance the sensitivity of these fluorogenic probes. This includes the development of substrates that, upon cleavage, release a fluorophore with a significantly higher quantum yield or a more substantial shift in its emission spectrum, leading to a stronger and more easily detectable signal.

Introduction of Novel Detection Modalities

Beyond traditional fluorescence intensity-based measurements, research is exploring the incorporation of novel detection modalities into this compound-based assays. One promising approach is the development of ratiometric fluorescent probes. rsc.org These probes contain two fluorophores, a donor and an acceptor, in a Förster Resonance Energy Transfer (FRET) pair. rsc.orgbiopolymers.org.ua Cleavage of the peptide linker by a protease separates the pair, leading to a change in the ratio of their fluorescence emissions. rsc.org This ratiometric detection provides a built-in control, making the assay less susceptible to variations in probe concentration, photobleaching, and instrumental fluctuations.

Another innovative strategy involves the "pro-fluorophore" approach, where the peptide is attached to a non-fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage. rsc.org This "turn-on" mechanism can provide a high signal-to-background ratio. Researchers are also exploring the synthesis of substrates that can be used in conjunction with different detection technologies, such as those based on bioluminescence resonance energy transfer (BRET), which can offer advantages in certain biological contexts. scispace.com

Integration of this compound Assays with Multiplexed Proteomics Platforms

To gain a more comprehensive understanding of complex biological processes, there is a growing trend towards multiplexed assays that can simultaneously measure the activity of multiple proteases. Integrating this compound and its derivatives into such platforms is a key area of development.

One approach involves using microfluidic devices to perform high-throughput screening of protease activity using a library of different fluorogenic substrates in parallel. nih.gov This technology allows for the analysis of very small sample volumes, which is particularly advantageous when working with precious clinical samples. nih.gov By combining panels of moderately selective substrates with specific protease inhibitors, researchers can infer the activity profiles of multiple proteases within a complex biological sample. nih.gov This multiplexing capability not only improves the efficiency of analysis but also provides a more holistic view of the proteolytic landscape. nih.gov

The table below illustrates a conceptual design for a multiplexed protease assay.

| Substrate | Target Protease (Primary) | Fluorophore | Detection Wavelength (nm) |

| Z-Pro-Arg-AMC | Thrombin-like proteases | AMC | 460 |

| Derivative A | Protease X | AFC | 500 |

| Derivative B | Protease Y | Rhodamine 110 | 520 |

| Derivative C | Protease Z | Coumarin Derivative | 480 |

Development of this compound for Real-Time and Live-Cell Imaging of Protease Activity

Visualizing protease activity within living cells and in real-time is crucial for understanding their dynamic roles in cellular processes. Researchers are adapting this compound and its analogs for such applications. This requires the design of cell-permeant substrates that can cross the cell membrane to reach their target proteases in intracellular compartments. promega.jp

Once inside the cell, the cleavage of the substrate by an active protease releases the fluorophore, leading to a localized increase in fluorescence that can be monitored using advanced microscopy techniques. promega.jp This allows for the spatiotemporal tracking of protease activity, providing insights into where and when specific proteases are active within the cell. Furthermore, the development of near-infrared (NIR) fluorogenic probes is of particular interest for in vivo imaging, as NIR light can penetrate deeper into tissues with less scattering and autofluorescence. researchgate.net

Computational Approaches and Machine Learning for Predicting this compound Interactions with Novel Proteases

The sheer number of proteases and potential peptide substrates makes experimental screening for every possible interaction impractical. pnas.org Computational approaches and machine learning are emerging as powerful tools to predict the substrate specificity of proteases and to guide the design of novel fluorogenic probes. pnas.orgnih.govnih.govpnas.org

By developing sophisticated algorithms that consider the three-dimensional structure and chemical properties of both the protease active site and the peptide substrate, researchers can build predictive models of their interactions. nih.govnih.gov Machine learning models, such as Support Vector Machines (SVMs) and Graph Convolutional Networks (PGCN), can be trained on existing experimental data of known protease-substrate interactions. nih.govpnas.orgauburn.edu These trained models can then be used to predict the likelihood of cleavage of a novel peptide sequence, such as a modified this compound derivative, by a particular protease. pnas.orgnih.govnih.gov This in silico screening can significantly narrow down the number of candidate substrates that need to be synthesized and tested experimentally, accelerating the discovery of highly specific and efficient probes. pnas.org

The following table outlines some of the machine learning approaches being used in this field.

| Computational Method | Principle | Application in Protease Substrate Prediction |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data into different classes. pnas.orgauburn.edu | Predicts whether a given peptide sequence will be cleaved by a specific protease based on training data of known cleaved and uncleaved substrates. pnas.orgauburn.edu |

| Protein Graph Convolutional Network (PGCN) | A geometric machine learning approach that incorporates the 3D structure and energetics of molecular interactions. nih.govnih.gov | Predicts protease specificity landscapes by representing the protease-substrate complex as a molecular interaction graph. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. | Provides insights into the conformational changes and binding energetics of a substrate within the active site of a protease. |

常见问题

What experimental strategies are recommended for validating Z-Pro-Arg-AMC HCl as a selective substrate for cathepsin-like proteases in kinetic assays?

Methodological Answer:

To validate substrate selectivity, perform comparative kinetic assays using recombinant enzymes (e.g., cathepsin K, L, or Trypanosoma vivax proteases) under standardized conditions (pH 5.5–6.0, 37°C). Measure fluorescence intensity (ex/em: 380/460 nm) upon AMC release. Include competitive inhibitors (e.g., E-64 for cysteine proteases) to confirm enzyme-specific hydrolysis. Use Michaelis-Menten kinetics to calculate and , comparing values across enzymes. Structural analysis of the S2/S3 binding pockets (e.g., preference for Pro at P2) can explain selectivity discrepancies .

How can researchers resolve contradictions in reported KmK_mKm values for this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in enzyme purity, assay buffers (e.g., presence of reducing agents like DTT), or substrate preparation (lyophilized vs. fresh solutions). Standardize protocols by:

- Pre-incubating enzymes with activators (e.g., cysteine for cathepsins).

- Validating substrate solubility and stability via HPLC or mass spectrometry.

- Using a unified buffer system (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5).

Report deviations in the "Materials and Methods" section to enable cross-study comparisons .

What advanced techniques are suitable for real-time monitoring of this compound hydrolysis in live-cell assays?

Methodological Answer:

Use fluorescence lifetime imaging microscopy (FLIM) or Förster resonance energy transfer (FRET)-based probes to track AMC release in live cells. Calibrate signal-to-noise ratios by comparing intracellular hydrolysis rates with in vitro kinetics. Include controls with protease-deficient cell lines or siRNA-mediated knockdowns to confirm specificity. For high-throughput screening, integrate microplate readers with temperature-controlled chambers and automated data analysis pipelines .

How should researchers design experiments to distinguish between primary and secondary hydrolysis events in complex biological samples?

Methodological Answer:

Employ a two-step protocol:

Primary Hydrolysis: Incubate this compound with purified enzymes or tissue lysates under optimal conditions.

Secondary Hydrolysis: Add exogenous inhibitors (e.g., leupeptin for serine proteases) to block residual activity.

Use LC-MS/MS to identify intermediate peptides and confirm cleavage sites. Differential centrifugation or size-exclusion chromatography can separate enzyme-substrate complexes from degradation products .

What statistical approaches are recommended for analyzing dose-response data in this compound inhibition studies?

Methodological Answer:

Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation) to calculate IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent inhibition, use progress curve analysis with the equation:

Validate model assumptions (e.g., normality, homoscedasticity) via residual plots. Open-source tools like GraphPad Prism or R packages (e.g., drc) are recommended .

How can researchers optimize this compound storage conditions to prevent hydrolysis or fluorescence quenching?

Methodological Answer:

Lyophilized substrates should be stored at −20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO or DMF to minimize pre-hydrolysis. Test stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Avoid freeze-thaw cycles; aliquot working solutions into single-use vials. For long-term storage, consider inert gas purging (argon or nitrogen) .

What controls are essential when using this compound in high-content screening (HCS) for drug discovery?

Methodological Answer:

Include:

- Negative Controls: Substrate-only wells (no enzyme) and enzyme-only wells (no substrate).

- Positive Controls: Known inhibitors (e.g., CA-074 for cathepsin B).

- Fluorescence Quenching Controls: Wells with AMC standard curves to normalize plate-to-plate variability.

Use Z-factor analysis () to validate assay robustness. Automate data acquisition with platforms like ImageXpress or Opera Phenix .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。